molecular formula C10H13Cl2N3S B6225823 3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride CAS No. 2770358-97-7

3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride

Cat. No.: B6225823
CAS No.: 2770358-97-7
M. Wt: 278.20 g/mol
InChI Key: MWJKNOYTRPBPIZ-UHFFFAOYSA-N
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Description

3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a pyrrolidine moiety attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of thiazole derivatives with pyridine derivatives under specific conditions. For instance, the reaction of 2-aminothiazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield the thiazolo[5,4-b]pyridine scaffold. Subsequent reaction with pyrrolidine under acidic conditions can produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby blocking the signaling pathways involved in cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride is unique due to its specific combination of a thiazole ring fused to a pyridine ring with a pyrrolidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

2770358-97-7

Molecular Formula

C10H13Cl2N3S

Molecular Weight

278.20 g/mol

IUPAC Name

2-pyrrolidin-3-yl-[1,3]thiazolo[5,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C10H11N3S.2ClH/c1-2-8-10(12-4-1)14-9(13-8)7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2;2*1H

InChI Key

MWJKNOYTRPBPIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC3=C(S2)N=CC=C3.Cl.Cl

Purity

95

Origin of Product

United States

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